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Compound of Interest

Compound Name: 2-Ethylcyclohexanol

Cat. No.: B1581418 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcyclohexanol, targeting researchers, scientists, and professionals in drug development.

It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual

workflow for spectroscopic analysis.

Data Presentation
The following tables summarize the key spectroscopic data for 2-Ethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified and assigned NMR data for 2-Ethylcyclohexanol is not readily

available in public spectral databases. Therefore, the following tables present predicted ¹H and

¹³C NMR data. These predictions are based on established principles of NMR spectroscopy

and chemical shift correlations.

Table 1: Predicted ¹H NMR Data for 2-Ethylcyclohexanol
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.4 - 3.8 Multiplet 1H H-1 (CH-OH)

~1.0 - 2.0 Multiplets 10H
Cyclohexyl H (H-2, H-

3, H-4, H-5, H-6)

~1.2 - 1.6 Multiplet 2H -CH₂-CH₃

~0.8 - 1.0 Triplet 3H -CH₂-CH₃

Variable Singlet (broad) 1H -OH

Table 2: Predicted ¹³C NMR Data for 2-Ethylcyclohexanol

Chemical Shift (δ) (ppm) Carbon Type Assignment

~70 - 75 CH C-1 (CH-OH)

~45 - 55 CH C-2

~30 - 35 CH₂ C-6

~25 - 30 CH₂ C-3

~24 - 28 CH₂ C-4

~23 - 27 CH₂ C-5

~20 - 25 CH₂ -CH₂-CH₃

~10 - 15 CH₃ -CH₂-CH₃

Infrared (IR) Spectroscopy
The following data is derived from the gas-phase FTIR spectrum of 2-Ethylcyclohexanol
available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 2-Ethylcyclohexanol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3640 Medium, Sharp O-H stretch (free hydroxyl)

2930 Strong C-H stretch (alkane)

2860 Strong C-H stretch (alkane)

1450 Medium
C-H bend (methylene and

methyl)

1060 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
The following data is based on the electron ionization (EI) mass spectrum of 2-
Ethylcyclohexanol from the NIST WebBook.[2] The molecular weight of 2-Ethylcyclohexanol
is 128.21 g/mol .

Table 4: Major Mass Spectrometry Peaks for 2-Ethylcyclohexanol

m/z Relative Intensity Proposed Fragment

128 Low [M]⁺ (Molecular Ion)

110 Moderate [M - H₂O]⁺

99 High [M - C₂H₅]⁺ (alpha-cleavage)

81 High [C₆H₉]⁺

71 Moderate [M - C₂H₅ - CO]⁺ or [C₅H₁₁]⁺

57 Very High (Base Peak) [C₄H₉]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the

spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 2-Ethylcyclohexanol (5-25 mg for ¹H, 50-100 mg for ¹³C)

is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-

d₆) in a clean, dry NMR tube. A small amount of an internal standard, such as

tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128

or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw FID data is converted into a spectrum using a Fourier transform.

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to

the internal standard. For ¹H NMR spectra, the peaks are integrated to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: A single drop of liquid 2-Ethylcyclohexanol is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded to account for

atmospheric and instrumental absorptions.

The sample is applied to the crystal, and the pressure arm is engaged to ensure good

contact.

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. The positions of the absorption bands are then identified and correlated with

known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of 2-Ethylcyclohexanol is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

directly via a heated probe. The sample is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the removal of an electron, forming a positively charged

molecular ion ([M]⁺), which is a radical cation.

Fragmentation: The high energy of the ionization process causes the molecular ion to be in

an excited state, leading to its fragmentation into smaller, charged radical or cationic
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fragments.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Ethylcyclohexanol.
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Spectroscopic Analysis Workflow for 2-Ethylcyclohexanol

Sample: 2-Ethylcyclohexanol
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Caption: Workflow for Spectroscopic Analysis of 2-Ethylcyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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